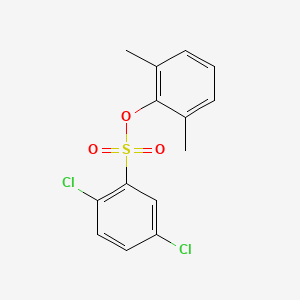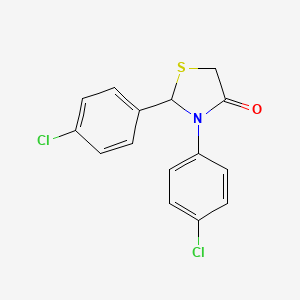![molecular formula C17H23ClN2O5S B5125528 2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazinanes, which are cyclic organic compounds containing an oxazine ring.
作用機序
The exact mechanism of action of 2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane is not fully understood. However, studies have suggested that this compound targets several cellular pathways involved in cancer cell growth and survival. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. Additionally, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been shown to have other biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which is associated with improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory activity, which could have potential therapeutic applications for diseases such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One of the major advantages of using 2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, this compound has been shown to have other biochemical and physiological effects, which could have potential therapeutic applications for a variety of diseases.
One of the limitations of using this compound in lab experiments is its relatively low yield in the synthesis process. This can make it difficult and expensive to obtain large quantities of the compound for use in experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane. One area of research is to further investigate the anti-cancer activity of this compound and its potential use as a therapeutic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with cellular pathways involved in cancer cell growth and survival.
Another area of research is to investigate the potential therapeutic applications of this compound for other diseases, such as Alzheimer's disease and inflammatory bowel disease. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound, which could make it more accessible for use in lab experiments and potential therapeutic applications.
合成法
The synthesis of 2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane involves the reaction of 3-chloro-4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1-(methylsulfonyl)-4-piperidinol to form the corresponding amide. Finally, the amide is cyclized with ethylene oxide to form the oxazinane ring. The overall yield of this synthesis method is around 50%.
科学的研究の応用
2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that this compound has potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
特性
IUPAC Name |
[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S/c1-26(22,23)19-9-6-14(7-10-19)25-16-5-4-13(12-15(16)18)17(21)20-8-2-3-11-24-20/h4-5,12,14H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJYQXFLGCKMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5125456.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)

![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)

![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)


